1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone
CAS No.: 177407-11-3
Cat. No.: VC20943707
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177407-11-3 |
|---|---|
| Molecular Formula | C9H7FN2O |
| Molecular Weight | 178.16 g/mol |
| IUPAC Name | 1-(6-fluoro-1H-benzimidazol-2-yl)ethanone |
| Standard InChI | InChI=1S/C9H7FN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | HKXGXGVWIPRDEP-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=NC2=C(N1)C=C(C=C2)F |
| Canonical SMILES | CC(=O)C1=NC2=C(N1)C=C(C=C2)F |
Introduction
Chemical Structure and Properties
| Property | Value |
|---|---|
| CAS Number | 177407-11-3 |
| Molecular Formula | C9H7FN2O |
| Molecular Weight | 178.16 g/mol |
| IUPAC Name | 1-(6-fluoro-1H-benzimidazol-2-yl)ethanone |
| SMILES Notation | CC(=O)C1=NC2=C(N1)C=C(C=C2)F |
| PubChem Compound ID | 19066552 |
| Physical Appearance | Not specified in available data |
| Hazard Classification | Irritant |
| The compound contains several functional groups that contribute to its chemical reactivity. The benzimidazole scaffold provides a basic nitrogen atom that can participate in hydrogen bonding and acid-base reactions. The acetyl group introduces a carbonyl functionality capable of engaging in nucleophilic addition reactions. Meanwhile, the fluorine substituent modifies the electron distribution within the molecule, potentially affecting its interactions with biological macromolecules such as proteins and enzymes. |
Comparison with Similar Compounds
| Compound | Key Structural Differences | Potential Impact on Properties |
|---|---|---|
| 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone | Reference compound | - |
| 1-(6-methyl-1H-benzimidazol-2-yl)ethanol | Methyl instead of fluorine at position 6; Alcohol instead of ketone at position 2 | Different hydrogen bonding pattern; Altered lipophilicity; Modified metabolic profile |
| 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-benzohydrazide derivatives | Extended structure at position 2 with hydrazide functionality | Enhanced antimicrobial activity against specific pathogens; Different binding interactions with biological targets |
| Non-fluorinated benzimidazole-2-acetyl derivatives | Lack of fluorine at position 6 | Reduced metabolic stability; Different electronic properties; Altered membrane permeability |
Current Research and Future Perspectives
Research on 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone and related fluorinated benzimidazole derivatives continues to evolve, with particular emphasis on their potential pharmaceutical applications. The compound is currently designated for research use only, indicating its preliminary stage in the drug development pipeline . This status suggests that investigations into its biological properties and potential therapeutic applications are ongoing, with significant opportunities for further exploration.
Current research trends in benzimidazole chemistry focus on several key areas that may influence the future development of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone. One significant direction involves the synthesis of hybrid molecules, where the benzimidazole scaffold is combined with other bioactive structural elements to create compounds with enhanced or novel biological activities. Another important area focuses on structure-activity relationship studies, which aim to identify optimal substitution patterns for specific therapeutic targets.
Addressing Antimicrobial Resistance
Given the established antimicrobial properties of fluorinated benzimidazole derivatives, one promising research direction for 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone involves its potential development as an agent against resistant microbial strains. The search results indicate that related compounds have shown activity against various pathogens, including resistant bacteria . As antimicrobial resistance continues to pose a significant global health challenge, novel compounds with unique mechanisms of action become increasingly valuable.
Future research might focus on evaluating the specific antimicrobial spectrum of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, determining its mechanism of action against various microbial targets, and assessing its potential for development as a clinical antimicrobial agent. Such studies would likely involve comprehensive in vitro and in vivo testing, as well as investigations into potential resistance mechanisms and toxicity profiles.
Synthetic Methodology Advancements
Improvements in synthetic methodologies represent another important area for future research. The application of microwave-assisted synthesis for related fluorinated benzimidazole derivatives has demonstrated significant advantages in terms of reaction efficiency and yield . Further refinement of these techniques specifically for 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone could lead to more cost-effective and environmentally friendly production methods. Additionally, the development of novel synthetic routes that enable selective functionalization of the benzimidazole scaffold could facilitate the creation of structural analogs with optimized properties. Such synthetic advancements would support structure-activity relationship studies and accelerate the identification of derivatives with enhanced biological activities or improved pharmacokinetic profiles.
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